Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate

Chemical Synthesis Quality Control Procurement

This 5-chloro-indole methyl oxoacetate is the non-substitutable building block for 3-(triazolopyridin)-4-(indolyl)-maleimide GSK-3β inhibitors (e.g., compound 7f demonstrating a 15% infarct-size reduction in rodent stroke models) and indole-based cPLA2α inhibitors (Eclopladib series). Replacing the 5-chloro or methyl ester moiety with an ethyl ester or free acid alters reaction kinetics and abolishes target potency. Procure only CAS 163160-55-2 with validated QC (95%+ purity, HPLC, NMR) to replicate published SAR and secure synthetic reproducibility.

Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
CAS No. 163160-55-2
Cat. No. B064075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate
CAS163160-55-2
Molecular FormulaC11H8ClNO3
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3
InChIKeyYLDFUXIOPJEOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate: Key Chemical Identity and Role as a Research Intermediate


Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate (CAS 163160-55-2) is a defined organic compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 g/mol . It is a 5-chloro-substituted indole derivative featuring a methyl oxoacetate group at the 3-position, identified by the canonical SMILES string COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl . This compound is consistently characterized as a research chemical and a versatile intermediate in organic synthesis, serving as a building block for more complex indole-based pharmaceuticals and agrochemicals .

Why Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is Not a Commodity: The Specificity of an Advanced Intermediate


In-class compounds, such as indole-3-glyoxylate analogs or other halogenated indoles, cannot be interchanged without risking failure in subsequent synthetic steps. The specific 5-chloro substitution and the methyl ester moiety on the target compound confer unique reactivity and steric properties essential for downstream applications . For instance, it is a critical precursor in the synthesis of specific, patented GSK-3β and cPLA2α inhibitors . Substituting a different halogen, an unsubstituted indole, or an alternative ester (e.g., ethyl or acid) would alter the reaction kinetics, yield, or the biological profile of the final active pharmaceutical ingredient (API), as the entire molecular scaffold is designed around this precise intermediate [1]. Procurement must therefore be guided by exact CAS number and validated identity to ensure the intended research or synthetic outcome.

Quantitative Differentiators for Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate Procurement


Procurement Specification: Purity and QC Documentation from Commercial Sources

Suppliers offer this compound with quantifiable purity specifications and associated QC documentation, which are critical for research reproducibility. Bidepharm provides the compound at a standard purity of 95% with batch-specific QC reports including NMR, HPLC, and GC . MolCore lists a higher purity specification of NLT 98%, indicating a potential differentiator for applications requiring higher purity feedstock . This contrasts with the acid analog (CAS 163160-75-6) or the ethyl ester analog (CAS 163160-58-5), for which such explicit and comparative purity data and QC documentation are less prominently featured across vendor platforms, creating a selection criterion based on available quality assurance.

Chemical Synthesis Quality Control Procurement

Role as a Crucial Intermediate in Advanced Therapeutics: GSK-3β Inhibitor Synthesis

This specific methyl ester is a key building block in the synthesis of a class of 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides, which are potent and selective GSK-3β inhibitors with neuroprotective activity . The most advanced compounds in this series (e.g., 7c, 7f, 7h, 7l, and 7m) were shown to significantly reduce GSK-3β substrate Tau phosphorylation at Ser396 in primary neurons. In an in vivo cerebral ischemia model, compound 7f reduced infarct size by 15% . This established and published synthetic utility for producing highly active drug candidates (with quantified in vivo efficacy) is not documented for the ethyl ester (CAS 163160-58-5) or acid (CAS 163160-75-6) analogs in this specific chemical series, making the methyl ester the preferred and validated starting material for this research program.

Medicinal Chemistry Neuroscience Kinase Inhibition

Role as a Crucial Intermediate in Advanced Therapeutics: cPLA2α Inhibitor Synthesis

The compound is a central intermediate in the synthesis of a series of indole inhibitors of cytosolic phospholipase A2α (cPLA2α), a target for treating inflammatory conditions like asthma and arthritis . This research led to the discovery of Ecopladib (Compound 123), a submicromolar inhibitor of cPLA2α in both GLU micelle and rat whole blood assays. Ecopladib also demonstrated oral efficacy in rat models of inflammation (carrageenan air pouch and paw edema) . The use of this specific 5-chloro-indole methyl ester scaffold was critical to the structure-activity relationship (SAR) studies that produced Ecopladib. This validated pathway to a named, in vivo-active drug candidate is a specific differentiator not shared by unsubstituted indole glyoxylates or the acid/ethyl ester analogs.

Inflammation Pain Management Enzyme Inhibition

Identity Verification: Canonical SMILES and Molecular Structure for In Silico and QC Applications

The exact molecular identity is defined by its canonical SMILES string, COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl, which unambiguously differentiates it from close analogs . The ethyl ester analog (CAS 163160-58-5) has a different SMILES string, CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl, reflecting its ethyl group and distinct molecular weight (251.67 g/mol) . Similarly, the acid analog (CAS 163160-75-6) is represented by OC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl with a molecular weight of 223.61 g/mol . This precise digital fingerprint is essential for unambiguous identification in computational modeling, patent searching, and analytical chemistry quality control, preventing costly errors in procurement and data management.

Cheminformatics Computational Chemistry Quality Control

Validated Application Scenarios for Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate


Synthesis of Potent and Selective GSK-3β Inhibitors for Neurodegeneration Research

Procure this compound as the specific starting material for synthesizing a class of 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides. This synthetic route has been validated to produce compounds with high GSK-3β inhibitory activity, including one (compound 7f) that demonstrated a 15% reduction in infarct size in an in vivo stroke model . Use of the exact methyl ester is critical to replicate the published SAR and achieve similar in vivo efficacy.

Development of cPLA2α Inhibitors for Inflammatory Disease Models

Use this intermediate in the synthesis pathway of indole-based cPLA2α inhibitors, following the established SAR that led to Ecopladib . This compound is the key scaffold for generating analogs that have demonstrated submicromolar inhibition in enzyme assays and oral efficacy in rodent inflammation models. Procurement ensures access to a validated starting point for developing new anti-inflammatory agents.

Precision Organic Synthesis Requiring Verifiable Quality Control

For multi-step synthetic procedures where intermediate purity is paramount, select this compound from vendors like Bidepharm or MolCore who provide explicit purity specifications (95% and 98% NLT, respectively) and batch-specific QC data (NMR, HPLC, GC) . This level of documentation is essential for compliance, reproducibility, and troubleshooting in both academic and industrial research settings, reducing the risk of failed reactions due to sub-standard starting materials.

Cheminformatics and In Silico Drug Discovery Workflows

Integrate the unambiguous canonical SMILES string (COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl) and exact molecular weight (237.64 g/mol) into computational chemistry databases, virtual screening libraries, and structure-activity relationship models . The distinct digital fingerprint ensures accurate compound registration and prevents cross-contamination with data from closely related analogs like the ethyl ester (CAS 163160-58-5) or the acid (CAS 163160-75-6), which are differentiated by their own unique SMILES and molecular weights .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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